Product packaging for Dibutyl phosphite(Cat. No.:CAS No. 1809-19-4)

Dibutyl phosphite

Cat. No.: B1670434
CAS No.: 1809-19-4
M. Wt: 194.21 g/mol
InChI Key: UZEFVQBWJSFOFE-UHFFFAOYSA-N
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Description

Dibutyl phosphite (CAS Registry Number: 1809-19-4) is an organophosphorus compound with the molecular formula C8H19O3P and a molecular weight of 194.21 g/mol . It serves as a versatile reagent and key synthetic intermediate in various research fields. Its primary research value lies in its P-H bond, which readily participates in "click" chemistry reactions, such as the radical-mediated addition to carbon-carbon double bonds . This mechanism is particularly valuable in polymer science for the phosphorylation and functionalization of biopolymers like cellulose, enhancing their properties for potential biomedical and industrial applications . Furthermore, this compound acts as a crucial precursor in organic synthesis. It is employed in the preparation of novel surfactants and flotation collectors, such as dibutyl (2-(hydroxyamino)-2-oxoethyl) phosphonate, which exhibit strong chemisorption to mineral surfaces . It is also used to synthesize high-performance antioxidant compounds, demonstrating significant activity in stabilizing materials like paraffinic and mineral oils against thermal oxidation . When handling, appropriate safety precautions should be observed, as the compound may cause skin and serious eye irritation . This product is intended For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19O3P B1670434 Dibutyl phosphite CAS No. 1809-19-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibutoxy(oxo)phosphanium
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InChI

InChI=1S/C8H18O3P/c1-3-5-7-10-12(9)11-8-6-4-2/h3-8H2,1-2H3/q+1
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InChI Key

OSPSWZSRKYCQPF-UHFFFAOYSA-N
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Canonical SMILES

CCCCO[P+](=O)OCCCC
Source PubChem
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Molecular Formula

C8H18O3P+
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DSSTOX Substance ID

DTXSID0027438
Record name Dibutyl phosphite
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Molecular Weight

193.20 g/mol
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Physical Description

Dibutyl phosphite appears as a clear colorless liquid. Contact may severely irritate skin, eyes and mucous membranes., Liquid
Record name DIBUTYL PHOSPHITE
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Flash Point

120 °F (NFPA, 2010)
Record name DIBUTYL PHOSPHITE
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CAS No.

109-47-7; 1809-19-4, 1809-19-4
Record name DIBUTYL PHOSPHITE
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Record name Dibutyl hydrogen phosphite
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Ii. Synthesis and Mechanistic Studies of Dibutyl Phosphite

Advanced Synthetic Methodologies for Dibutyl Phosphite (B83602)

The production of dibutyl phosphite relies on efficient synthetic methodologies that optimize yield and purity. Two primary routes are commonly explored: the direct esterification of phosphorous acid with n-butanol and the reaction of phosphorus trichloride (B1173362) with n-butanol.

Synthesis from Phosphorous Acid and N-Butanol

The synthesis of this compound from phosphorous acid and n-butanol involves a direct esterification reaction. This method has been explored to understand the effects of various reaction conditions on the product yield and purity. researchgate.netepa.govscientific.net

Studies have investigated the optimal reaction parameters for the synthesis of this compound from phosphorous acid and n-butanol. Research indicates that reaction temperature, the molar ratio of reactants, and reaction time significantly influence the outcome. researchgate.netepa.govscientific.net

One study identified optimal conditions without a catalyst, achieving a this compound yield of 68%. The best temperature range was found to be 125-135°C, with a molar ratio of n-butanol to phosphorous acid of 3.6, and a reaction time of 3 hours. researchgate.netepa.govscientific.net

Another patent describes a process where the reaction temperature is maintained within the range of 130° to 138°C, preferably between 131° to 136°C. google.comgoogle.com A stoichiometric excess of monohydric alcohol, specifically n-butanol, is used, with a molar ratio of alcohol to acid ranging from 2.0:1 to 4.0:1, and more preferably from 2.5:1 to 3.0:1 or 2.5:1 to 3.2:1. google.comgoogle.com Water is continuously removed from the reaction mass as it is formed. google.comgoogle.com

Data on optimized reaction parameters from one study are presented below:

ParameterOptimal Value (without catalyst)
Temperature125-135°C
Molar Ratio (n-butanol/phosphorous acid)3.6
Reaction Time3 hours
Yield68%

The direct esterification of phosphorous acid with alcohols can be challenging without catalysts. While one study reported conditions without a catalyst researchgate.netepa.govscientific.net, the use of catalysts can enhance the reaction rate and potentially improve yield and selectivity. Although specific catalysts for the direct esterification of phosphorous acid with n-butanol to form this compound were not extensively detailed in the immediate search results, the broader context of esterification reactions of phosphorus acids suggests the potential utility of acidic catalysts and potentially metal-based catalysts. scispace.comgoogle.com For instance, Brønsted acids have been used in related phosphite synthesis, and titanium-based catalysts are mentioned in the context of transesterification to produce this compound.

Effective separation and purification techniques are crucial for obtaining high yields and purity of this compound. For the synthesis from phosphorous acid and n-butanol, thin-layer chromatography (TLC) with a developing agent of n-butanol/benzene (10:1) has been used for product separation. researchgate.netepa.govscientific.net

Another approach involves the removal of water from the reaction mass as it is formed, often through azeotropic distillation, which helps drive the reaction to completion. google.comgoogle.com After the reaction, separation of the alcohol and solvent from the formed this compound is necessary. google.comgoogle.com Vacuum distillation is a common technique for isolating this compound, with a reported boiling point of 116–117°C at 1.1 kPa. Monitoring reaction progress and detecting byproducts like phosphoric acid derivatives can be done using techniques such as TLC or in situ ³¹P NMR.

Synthesis from Phosphorus Trichloride and N-Butanol

This compound can also be synthesized by the reaction of phosphorus trichloride with n-butanol. This method is a common route for preparing phosphite esters. researchgate.netchembk.com

The synthesis from phosphorus trichloride and n-butanol involves the reaction of PCl₃ with the alcohol. This reaction typically proceeds under anhydrous conditions to avoid hydrolysis of phosphorus trichloride, which reacts vigorously with water to form phosphorous acid and hydrochloric acid. wikipedia.org

Studies have examined the effects of reactant ratio, time, temperature, and solvents on the reaction. researchgate.net The use of excess butanol is typical in the synthesis of phosphite esters from phosphorus trichloride. chembk.com One method describes adding phosphorus trichloride dropwise to a mixture containing tri-n-butylphosphite and a catalyst, followed by heating and stirring. prepchem.com

The reaction of phosphorus trichloride with alcohols can lead to the formation of alkyl chlorides as byproducts, and the mechanism is sensitive to conditions. wikipedia.org While specific details on solvent effects for the synthesis of this compound directly from PCl₃ and n-butanol were not extensively detailed in the provided snippets, phosphorus trichloride is known to be miscible with various organic solvents such as benzene, carbon disulfide, ether, chloroform, and carbon tetrachloride. fishersci.ca The choice of solvent can influence reaction rate, solubility of reactants and products, and ease of purification.

One study on the synthesis of this compound from n-butanol and phosphorus trichloride reported a yield of up to 97.1% under optimal reaction conditions, which included examining reactant ratio, time, temperature, and solvents. researchgate.net Another industrial method reacts butanol with phosphorus trichloride at sub-atmospheric pressure, where the evaporation of the alcohol helps absorb the exothermic heat, leading to a reported yield of 92% based on PCl₃, with the yield increasing with higher alcohol dosage. chembk.com

Analysis of Side Reactions and Their Mitigation

The synthesis of this compound can be accompanied by various side reactions that affect yield and purity. One common synthetic route involves the reaction of phosphorus trichloride (PCl₃) with n-butanol. While the desired reaction leads to this compound, side products can form. For instance, the reaction of alcohols with PCl₃ can lead to the replacement of the hydroxyl group with chlorine, producing alkyl chlorides such as butyl chloride. brainly.inaskfilo.commsu.edulibretexts.orgchemguide.co.uk This occurs through a substitution reaction where the hydroxyl group is replaced by a chlorine atom from PCl₃. askfilo.com

Another potential side reaction in phosphite synthesis, particularly when using phosphorus trichloride, is the formation of trialkyl phosphite, which can then undergo dealkylation to form dialkyl phosphite and alkyl chloride. rsc.orgwikipedia.org The extent of these side reactions can depend on factors such as the stoichiometry of reactants, reaction temperature, and the presence or absence of a base. rsc.orgwikipedia.org For example, in the reaction of PCl₃ with alcohols, stepwise alkoxylation of phosphorus occurs, followed by dealkylation of the trialkyl phosphite. rsc.org The yield of dialkyl hydrogen phosphite and other intermediates like dichloridite and chloridite is influenced by the relative amount of alcohol added. rsc.org

Mitigation strategies for side reactions often involve carefully controlling reaction parameters. The use of milder catalysts in transesterification reactions, such as titanium(IV) isopropoxide, can enhance selectivity and reduce byproduct formation compared to traditional acid or base catalysts that might lead to oxidation or decomposition. Optimization of the molar ratio of reactants is also crucial. For instance, a butanol-to-dimethyl phosphite ratio exceeding 2:1 is typically used in transesterification to favor the formation of the disubstituted product while minimizing monosubstituted intermediates. Continuous removal of water formed during esterification, often achieved by using a solvent that forms an azeotropic mixture with water and the alcohol, can also help improve yields and reduce undesirable byproducts like ethers and olefins. google.com

Ester Exchange Reactions for this compound Production

Ester exchange, or transesterification, is a significant method for producing this compound. This method typically involves the reaction of a dialkyl phosphite, such as dimethyl phosphite, with butanol. google.com The reaction is often catalyzed by acids or bases and proceeds via a nucleophilic substitution mechanism where the alkoxy groups of the starting phosphite are sequentially replaced by butoxy groups from butanol.

A conventional route involves the transesterification of dimethyl phosphite with excess butanol. This reaction can be catalyzed by various substances, including sulfuric acid, sodium methoxide, or milder catalysts like titanium(IV) isopropoxide. Modern approaches favor milder catalysts to improve selectivity and minimize side reactions. The stoichiometric ratio of butanol to the starting dialkyl phosphite is a critical parameter, typically exceeding 2:1 to drive the reaction towards the desired this compound product. Reaction temperature, often maintained under reflux conditions, also plays a role in the efficiency of the transesterification.

Innovative techniques, such as continuous flow systems utilizing microwave reactors, have been explored to improve the efficiency of this compound synthesis via transesterification. These systems can achieve high conversion rates in significantly shorter reaction times compared to batch reactors, while also suppressing side reactions, leading to a product with fewer impurities like tributyl phosphate (B84403).

Ester exchange methods offer advantages such as lower raw material toxicity, simpler processes, milder reaction conditions, reduced equipment requirements, and lower pollution compared to methods involving phosphorus trichloride. google.com

Development of Hydrolytically Stable Phosphite Compounds

Phosphite compounds, including this compound, are generally susceptible to hydrolysis, particularly in the presence of water and under acidic conditions. nih.govlife-trialkyl.eucnrs.fr This hydrolytic instability can limit their applications, especially in environments where moisture is present, such as in polymer processing or lubrication. life-trialkyl.euresearchgate.netmmu.ac.uk Hydrolysis of dibutyl hydrogen phosphite, for example, yields phosphorous acid and butanol in a base-catalyzed reaction. nih.gov

Efforts have been directed towards developing phosphite compounds with improved hydrolytic stability. Strategies to enhance hydrolytic stability include increasing the steric hindrance around the phosphorus atom, reducing the electron density on the phosphorus atom, or incorporating basic components. cnrs.fr Using hindered phenols as ligands in phosphite structures can also increase hydrolytic stability. life-trialkyl.eu

However, increasing steric hindrance to improve hydrolytic stability can sometimes reduce the reactivity of the phosphite. life-trialkyl.eucnrs.fr The balance between hydrolytic stability and reactivity is a key consideration in the design of new phosphite stabilizers. life-trialkyl.eu

Research into new phosphite developments often focuses on modifying the ligand structure to improve environmental profiles and performance characteristics, including hydrolytic stability. life-trialkyl.eu While all phosphites are sensitive to hydrolysis to some degree, incorporating specific structural features can significantly enhance their resistance to degradation by water. life-trialkyl.eucnrs.frresearchgate.net

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing synthesis and controlling product purity. Mechanistic studies often involve kinetic investigations, elucidation of intermediate species, and computational modeling.

Kinetic Studies of Reaction Pathways

Kinetic studies provide insights into the rates of reaction and how they are influenced by various factors such as reactant concentrations, temperature, and catalysts. While specific detailed kinetic studies solely focused on this compound formation were not extensively detailed in the search results, the hydrolysis rate of dibutyl hydrogen phosphite has been studied, with a reported rate constant and activation energy under specific conditions. nih.gov

Kinetic studies are generally employed to understand reaction pathways and determine rate-limiting steps. For reactions involving phosphites, kinetic resolution using enzymes like lipase (B570770) has been studied for related compounds, providing information on reaction rates and enantioselectivity. mdpi.com Variable-temperature experiments are also a common kinetic tool used to confirm intermediate stability and understand reaction profiles.

Elucidation of Intermediate Species in Synthetic Processes

Identifying and characterizing intermediate species formed during the synthesis of this compound helps in understanding the reaction pathway and potential side reactions. In the synthesis from phosphorus trichloride and alcohols, stepwise alkoxylation of phosphorus leads to the formation of intermediates such as dichloridite (PCl₂(OR)) and chloridite (PCl(OR)₂), although these are often not isolated. rsc.org The reaction proceeds through the formation of trialkyl phosphite, which then undergoes dealkylation. rsc.orgwikipedia.org

In other reactions involving phosphites, intermediates such as pentacoordinated phosphorus species have been proposed in hydrolysis mechanisms. researchgate.net Spectroscopic techniques, such as ³¹P NMR, are valuable tools for detecting transient intermediates and side products in phosphite chemistry. beilstein-journals.org For example, ³¹P NMR has been used to monitor the formation of intermediates in reactions involving dialkyl phosphites and to investigate the hydrolytic transformation products of phosphites. researchgate.netbeilstein-journals.org

Computational Modeling of Reaction Mechanisms

Computational modeling, particularly using methods like density functional theory (DFT), is increasingly used to study the mechanisms of reactions involving organophosphorus compounds. researchgate.netresearchgate.netuobaghdad.edu.iq These computational approaches can help elucidate reaction pathways, determine transition states, and calculate energy barriers, providing a deeper understanding of the reaction at a molecular level.

Computational studies have been applied to investigate the conformational analysis of dibutyl phosphonate (B1237965) (a tautomer of this compound) and related phosphate compounds to understand their structural preferences and how they might influence reactivity. researchgate.net Quantum chemical calculations have also been used to study the interaction of phosphites with other molecules and to support proposed reaction mechanisms. researchgate.netacs.org For instance, computational modeling has been used to study the mechanism of hydrolysis of organophosphates, which share some structural similarities with phosphites. researchgate.netnih.gov These studies can provide insights into the transition states and intermediates involved in the hydrolytic cleavage of phosphorus-oxygen bonds. researchgate.net While direct computational modeling studies specifically on the formation mechanism of this compound were not prominently featured in the search results, computational methods are broadly applicable to understanding the elementary steps and energy profiles of organophosphorus reactions.

Iii. Catalytic Applications of Dibutyl Phosphite

Organocatalysis with Dibutyl Phosphite (B83602)

Organocatalysis, which utilizes small organic molecules as catalysts, benefits from the properties of dibutyl phosphite in promoting specific polymerization and transesterification reactions.

Polymer Synthesis via Ring-Opening Polymerization of Cyclic Esters

This compound has been explored as an organocatalyst for the ring-opening polymerization (ROP) of cyclic esters. This process is crucial for synthesizing polyesters, many of which are biodegradable and biocompatible. Organocatalyzed ROP of cyclic esters has advanced to a stage requiring translation into commercially viable production, often necessitating bulk polymerizations at elevated temperatures. researchgate.net Organic phosphoric acids, including dibutyl phosphate (B84403) (a related compound often mentioned in the context of phosphite catalysis due to potential oxidation or presence as an impurity), have been identified as effective organocatalysts under such demanding conditions, minimizing undesirable side reactions like transesterification, epimerization, and decarboxylation. researchgate.net Dibutyl phosphate, being inexpensive and readily available, has been evaluated for this purpose, yielding well-defined polyesters with controlled molecular weights and narrow dispersities. researchgate.net Monomers such as ε-caprolactone, δ-valerolactone, trimethylene carbonate, and L-lactide have been successfully polymerized using this catalytic approach. researchgate.net Mechanistic studies, including NMR titration experiments, suggest a bifunctional activation mechanism for the ROP catalyzed by related phosphoric acids. researchgate.netresearchgate.net

Transesterification Reactions Catalyzed by this compound

This compound is also known to catalyze transesterification reactions. sigmaaldrich.com Transesterification is a fundamental reaction in organic chemistry involving the exchange of the alkoxy group of an ester with another alcohol. This reaction is often catalyzed by acids or bases. While the conventional synthesis of this compound itself can involve acid- or base-catalyzed transesterification of dimethyl phosphite with butanol, this compound can act as a catalyst in other transesterification processes. Research into catalytic transesterification of phosphate esters, for instance, has investigated various bases, highlighting the role of the catalyst in achieving efficient conversion. nih.gov The presence of dibutyl phosphate, potentially formed from this compound, has also been noted as a transesterification catalyst in polymer networks, facilitating thermo-activated bond exchange reactions. researchgate.net

Role in Cross-Linking Processes

This compound plays a role in cross-linking processes, particularly within the paint industry. Cross-linking is a process where polymer chains are linked together to form a more rigid and durable network structure.

Catalysis in Paint Industry Cross-Linking

Dibutyl phosphate is used as a catalyst for cross-linking in the paint industry. oecd.orgchemicalland21.comlookchem.com Catalysts in paint and coating formulations accelerate the cross-linking reaction, which is often necessary for film formation and achieving desired properties like hardness and chemical resistance. specialchem.com Without a catalyst, the cross-linking reaction might be too slow for practical applications. specialchem.com Catalysts achieve this by lowering the activation energy of the reaction. specialchem.com

Mechanism of Catalytic Action in Polymer Networks

The mechanism by which this compound (or its oxidized form, dibutyl phosphate) catalyzes cross-linking in polymer networks typically involves facilitating the reaction between reactive functional groups on polymer chains and cross-linking agents. In systems utilizing transesterification for cross-linking or network rearrangement, dibutyl phosphate can catalyze the exchange of ester linkages. researchgate.net This allows for the formation and breakage of bonds within the polymer network, enabling processes like reshaping, self-healing, and reprocessing in dynamic polymer networks such as vitrimers. researchgate.net Acid catalysts, which would include acidic phosphites or phosphates, can also play a role in the cross-linking of systems involving hydroxyl binders and amine crosslinkers. specialchem.com

This compound in Advanced Organic Synthesis

This compound finds applications in advanced organic synthesis beyond polymer chemistry and cross-linking. It can serve as a reactant or a catalyst in the formation of various organic compounds. For example, this compound can be used as a reactant in the synthesis of glycosyl phosphates and 2-aminophosphates. sigmaaldrich.com The synthesis of functionalized phosphonates, important intermediates in organic synthesis, often involves reactions of phosphites, and while various catalysts are employed, the reactivity of dialkyl phosphites like this compound is central to these transformations. researchgate.netrsc.org The study of phosphorus-based catalysis highlights the increasing role of organophosphorus compounds, including phosphites, in facilitating a wide range of organic reactions under mild conditions. acs.org

Synthesis of Glycosyl Phosphates

This compound can be employed in the synthesis of glycosyl phosphates. Glycosyl phosphates are important intermediates in the synthesis of oligosaccharides and glycoconjugates. One approach involves the use of dibutyl phosphate as a nucleophile in the ring-opening of 1,2-anhydrosugars, which can be generated from protected glycals. orgsyn.org Subsequently, acylation of the C2-hydroxyl group leads to the formation of fully protected glycosyl phosphates. orgsyn.org This method provides a facile route to glycosyl phosphates, which can then be activated for glycosylation reactions using Lewis acid catalysts. orgsyn.org For instance, dibutyl 3,4,6-tri-O-benzyl-2-O-pivaloyl-D-glucopyranosyl phosphate was synthesized from 3,4,6-tri-O-benzyl-D-glucal via epoxidation with dimethyldioxirane, followed by reaction with dibutyl phosphate and subsequent pivaloylation in the presence of 4-(dimethylamino)pyridine (DMAP). orgsyn.org Another reported method involves the installation of the anomeric phosphate group using dibutyl phosphate in the presence of N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH). nih.gov

Regioselective and Enantiospecific SN2-Type Ring Opening Reactions with Aziridines to Form 2-Aminophosphates

Dibutyl phosphate can catalyze or participate as a reagent in the regioselective and enantiospecific SN2-type ring-opening reactions of aziridines, leading to the formation of 2-aminophosphates. sigmaaldrich.comnih.gov Aziridines are strained three-membered heterocycles that are highly reactive towards nucleophilic attack. metu.edu.trmdpi.com The ring-opening of aziridines is a valuable method for synthesizing various β-functionalized amines. mdpi.com Dibutyl phosphate can act as a nucleophile in these reactions, attacking one of the carbon atoms of the aziridine (B145994) ring. sigmaaldrich.com The regioselectivity of the ring opening can be influenced by the substituents on the aziridine and the reaction conditions. mdpi.comfrontiersin.org Enantiospecificity is observed when chiral aziridines are used, where the stereochemistry at the attacked carbon is inverted, consistent with an SN2 mechanism. nih.goviitk.ac.in Dibutyl phosphate has been specifically mentioned as a reactant in catalyst-free regioselective and enantiospecific SN2-type ring opening reactions with aziridines to form 2-aminophosphates. sigmaaldrich.com

Utilization in Pudovik Reactions for α-Aminophosphonate Synthesis

This compound is frequently utilized in the Pudovik reaction, a fundamental method for the synthesis of α-aminophosphonates. beilstein-journals.orgajol.infopsu.edunih.gove-journals.in The Pudovik reaction involves the addition of a compound containing a P-H bond, such as a dialkyl phosphite, to an imine. ajol.infopsu.edunih.gov This reaction typically requires a catalyst, often a Lewis acid, although catalyst-free methods have also been developed. ajol.info α-Aminophosphonates are important compounds due to their structural analogy to α-amino acids and their diverse biological activities. ajol.infopsu.edue-journals.in

Microwave-Assisted Pudovik Reactions

Microwave irradiation has been effectively employed to accelerate Pudovik reactions involving dialkyl phosphites and imines. beilstein-journals.orge-journals.in Microwave-assisted conditions can significantly reduce reaction times and sometimes allow for catalyst-free or solvent-free protocols. beilstein-journals.orge-journals.in this compound has been used in microwave-assisted Pudovik reactions for the synthesis of α-aminophosphonates. For example, the microwave-assisted addition of this compound to imines formed from benzaldehyde (B42025) derivatives and primary amines has been reported, yielding α-aryl-α-aminophosphonates. beilstein-journals.org In one study, using this compound in a microwave-assisted reaction with an imine at 100 °C for 30 minutes resulted in a 90% yield of the corresponding aminophosphonate. beilstein-journals.org

Influence of Dialkyl Phosphite Structure on Reactivity

The structure of the dialkyl phosphite can influence its reactivity in the Pudovik reaction. Studies comparing different dialkyl phosphites have shown variations in reaction rates and yields depending on the nature of the alkyl groups. While specific detailed comparisons focusing solely on this compound versus other dialkyl phosphites in Pudovik reactions were not extensively detailed in the provided snippets, the general principle that the structure of the dialkyl phosphite affects reactivity is established in the context of Pudovik reactions. beilstein-journals.org For instance, comparisons between dimethyl phosphite and diethyl phosphite in microwave-assisted Pudovik reactions have shown differences in conversion rates and the need for varying equivalents of the phosphite to achieve high yields. beilstein-journals.org The bulkier butyl groups in this compound could potentially influence the steric environment of the reaction center, affecting its reactivity compared to phosphites with smaller alkyl chains.

C-P Bond Formation Reactions

This compound is a valuable reagent for the formation of carbon-phosphorus (C-P) bonds, a crucial transformation in organophosphorus chemistry. mdpi.com The P-H bond in this compound can undergo oxidative addition to transition metal complexes, facilitating the formation of new C-P bonds through various catalytic cycles. mdpi.comresearchgate.net

Transition-Metal-Catalyzed Phosphorylation (e.g., Pd-catalyzed)

Transition metal catalysis, particularly palladium catalysis, is a powerful method for forming C-P bonds using dialkyl phosphites like this compound. rsc.orgrsc.orgacs.orgd-nb.info Palladium-catalyzed cross-coupling reactions between P(O)H compounds and organic electrophiles are widely used for the synthesis of organophosphonates. acs.orgd-nb.info this compound has been successfully employed as a coupling partner in palladium-catalyzed phosphorylation reactions. For instance, palladium-catalyzed oxidative cross-coupling reactions between aryl pinacol (B44631) boronates and H-phosphonates, including this compound, have been reported, leading to the formation of aryl phosphonates. rsc.orgrsc.org These reactions often utilize palladium catalysts such as Pd(OAc)2 and can be carried out under mild conditions in solvents like ethanol. rsc.orgrsc.org The generality of this coupling reaction has been demonstrated with different aryl pinacol boronates and dialkyl phosphites, including this compound, yielding corresponding products in moderate to good yields. rsc.orgrsc.org

Here is a data table summarizing some palladium-catalyzed C-P bond formation reactions involving this compound:

Aryl Pinacol BoronatePalladium CatalystAdditiveSolventYield (%)Source
(3-methoxy-5-methyl)phenylPd(OAc)2Ag2CO3, TMACEthanol46 rsc.orgrsc.org
3,5-dimethylphenylPd(OAc)2Ag2CO3, TMACEthanol67 rsc.orgrsc.org
p-tolylPd(OAc)2Ag2CO3, TMACEthanol61 rsc.orgrsc.org
3,4-dimethylphenylPd(OAc)2Ag2CO3, TMACEthanol51 rsc.orgrsc.org

*TMAC = Tetramethylammonium chloride

This compound has also been used in palladium-catalyzed C-P bond-forming reactions of aryl nonaflates, which are readily prepared from phenols. acs.org The addition of sodium iodide was found to accelerate these reactions. acs.org

Metal-Free Phosphorylation Processes

This compound participates in metal-free phosphorylation reactions, offering an alternative to traditional metal-catalyzed methods. These processes are significant for their potential to reduce reliance on potentially toxic or expensive metal catalysts and align with principles of green chemistry. rsc.orgrsc.org

One area where dialkyl phosphites, including this compound, are relevant is in the metal-free phosphorylation of polyfluoroarenes. This method involves the selective cleavage of the carbon-fluorine bond and the formation of a carbon-phosphorus bond. The process is typically promoted by a base, which deprotonates the dialkyl phosphite to generate a phosphite anion. This anion then acts as a nucleophile, attacking the polyfluoroarene substrate. rsc.org This base-promoted approach offers mild reaction conditions and high selectivity, presenting a sustainable route for functionalizing polyfluoroarenes with phosphorus motifs. rsc.org

While specific detailed research findings solely focused on this compound in this exact transformation are not extensively detailed in the provided search results, the general principle applies to dialkyl phosphites, indicating the potential for this compound in such metal-free C-F activation/phosphorylation reactions. rsc.org

Another context where metal-free phosphorylation involving dialkyl phosphites is explored is in cross-hetero-dehydrogenative coupling reactions. These reactions enable the phosphorylation of amines and alcohols using a catalytic amount of iodine and hydrogen peroxide as the oxidant under mild conditions. researchgate.net This method provides a straightforward route to synthesize phosphoramidates and phosphorus triesters. researchgate.net Although the search results mention dialkyl phosphites generally, this type of metal-free catalytic system highlights the broader applicability of phosphite diesters in constructing P-N and P-O bonds without the need for metal catalysts. researchgate.net

Furthermore, dialkyl phosphites have been employed as substrates in Atherton-Todd reactions, which can achieve phosphorylation. beilstein-journals.org While some variations of this reaction might involve catalysts, metal-free conditions or the use of simple organic bases are also explored, demonstrating the versatility of phosphites in forming phosphate esters. beilstein-journals.org

Emerging Catalytic Roles and Future Perspectives

The catalytic roles of this compound and related phosphite diesters are continually evolving, with emerging applications and future perspectives focusing on efficiency, selectivity, and sustainability.

One promising area is the use of dialkyl phosphites in organocatalysis. Organocatalysis, which utilizes small organic molecules as catalysts, has gained prominence as a more environmentally friendly alternative to metal catalysis. researchgate.net While many studies in phosphine (B1218219) organocatalysis focus on tertiary phosphines acs.orgnih.gov, the P-H functional group in dialkyl phosphites like this compound can participate in reactions through different mechanisms, including acting as a nucleophile after deprotonation or engaging in hydrogen bonding interactions. mdpi.com

Research into the ring-opening polymerization (ROP) of cyclic esters has shown the potential of organocatalysts, including certain phosphate compounds, for producing polyesters under mild conditions without metal contamination. researchgate.net Although dibutyl phosphate (a related compound) is explicitly mentioned as a transesterification catalyst in UV-cured polymer networks researchgate.net, the exploration of organophosphorus compounds like this compound as catalysts or co-catalysts in polymerization reactions, particularly for creating bio-based polymers, represents an emerging area. researchgate.net The advantage of using non-metallic organocatalysts in ROP is the avoidance of metal residues in the final polymer, which is crucial for applications in biomedical fields. researchgate.net

Future perspectives for this compound catalysis may involve its integration into more complex catalytic systems, potentially in cooperative catalysis or in conjunction with other organocatalysts or even heterogeneous supports to facilitate catalyst recovery and reuse. unive.it The drive towards greener chemical processes suggests that the exploration of metal-free or low-metal catalytic applications of compounds like this compound will continue to be a significant research direction. rsc.orgrsc.org Developing highly efficient and selective transformations catalyzed by this compound under mild conditions remains a key goal for expanding its utility in organic synthesis and materials science.

Iv. Material Science and Engineering Applications of Dibutyl Phosphite

Dibutyl Phosphite (B83602) as a Component in Polymer Systems

Dibutyl phosphite is incorporated into polymer systems to impart specific properties, functioning in roles such as plasticization and flame retardation ontosight.aiepa.gov.

Plasticizer for Polyvinyl Chloride (PVC) and other Polymers

This compound can serve as a plasticizer and softening agent in plastics epa.gov. Its use in plastics was reported with a consumption of 1.1 x 10⁶ kgs in 1980 epa.gov. It is listed as an example of a plasticizer that can be used in crosslinkable PVC-plastisol formulations google.com.

Flame Retardant in Plastics and Textiles

This compound is utilized as a flame retardant in plastics and textiles ontosight.aiechemi.comchembk.comtradekey.com. Phosphite esters, as a class of phosphorus compounds, have been noted to exhibit a flame retardant effect dfo-mpo.gc.ca.

Mechanism of Flame Retardancy through Phosphorus-Containing Radicals

While the specific flame retardancy mechanism of this compound is not detailed in the provided sources, phosphorus-containing flame retardants generally function through mechanisms in both the gas and condensed phases during combustion researchgate.netechemi.com. In the gas phase, phosphorus compounds can decompose to produce volatile radicals that interfere with the combustion process by capturing highly reactive radicals like hydrogen (H·) and hydroxyl (HO·) researchgate.net. In the condensed phase, phosphorus compounds can promote the formation of a protective char layer on the material surface, which insulates the underlying material and reduces the release of flammable gases researchgate.netechemi.com. Phosphite esters have been shown to have a flame retardant effect dfo-mpo.gc.ca.

Applications in Advanced Materials

Beyond its role in bulk polymer modification, this compound finds applications in more specialized material contexts.

Antistatic Agent in Textile Industry

This compound is used as an antistatic agent, including in the textile industry epa.govdfo-mpo.gc.caoeko.info. Antistatic agents are used to prevent the buildup of static electricity on material surfaces google.com.

Mould Release Agent in Polyurethane Applications

This compound is listed as an abherent and mold release agent epa.gov. It can be blended as an internal release agent in the production of polyurethane resins. The inclusion of such internal release agents can facilitate the demolding process of polyurethane parts.

Compound Information

Compound NamePubChem CID
This compound160841

Data Tables

Table 1: Reported Consumption of this compound in Plastics (1980)

ApplicationConsumption (kgs)YearSource
In plastics1,100,0001980 epa.gov

This compound in Functional Materials Development

This compound plays a role in the development of functional materials, particularly in the modification of conducting polymers and as an additive in lubricants.

Protonation of Conducting Polymers (e.g., Polyaniline) by this compound/Phosphate (B84403) Conversion

The interaction of this compound with conducting polymers like polyaniline (PANI) can lead to protonation, influencing the polymer's conductivity and properties. This process can involve the conversion of this compound to dibutyl phosphate.

Initially, polyaniline in its non-conducting base form (blue film) can interact with dibutyl phosphonate (B1237965) (the tautomeric form of this compound), resulting in a green film researchgate.netnih.govresearchgate.net. This interaction at ambient conditions resembles the classical protonation of polyaniline base with acids, although the prevailing phosphonate tautomer does not readily provide a proton in the same manner as a strong acid researchgate.netresearchgate.net.

Upon heating, for instance to 200 °C in air, the green film transforms into a greenish-blue color, characteristic of the protonated conducting form of polyaniline nih.govresearchgate.netacs.org. This thermal treatment induces the conversion of the this compound tautomeric form, which initially interacts with the polyaniline base, to its oxidized form, dibutyl phosphate nih.govresearchgate.netacs.org. The resulting dibutyl phosphate then subsequently protonates the polyaniline film nih.govresearchgate.netacs.org. This behavior contrasts with standard polyaniline hydrochloride, which tends to transform into a cross-linked polyaniline base under similar heating conditions nih.govresearchgate.netacs.org. The interaction with the polyaniline base can also prevent this compound from oxidizing into dibutyl phosphate during heating, an oxidation that occurs when neat this compound is heated researchgate.net.

This interaction, relying on acidic hydrogen bonding rather than classical protonation with strong acids, has been explored as an alternative "doping" process for conducting polymers utb.cz. Polyaniline doped with organic phosphonates, including dibutyl phosphonate, has demonstrated improved conductivity stability under varying pH conditions compared to traditional acid-doped polyaniline utb.cz.

Spectroscopic techniques, such as UV-visible, FTIR, and Raman spectroscopy, are crucial for investigating the interaction between polyaniline and this compound/phosphate and the resulting changes in molecular structure and thermal stability researchgate.netnih.govresearchgate.net.

Studies utilizing infrared and Raman spectroscopy have aimed to understand the molecular structure changes occurring during the interaction of conducting polymers with dopant species cas.cz. Analysis of the infrared spectra of polyaniline base films treated with dibutyl phosphonate during heating up to 200 °C has provided insights into the character of the interaction researchgate.netresearchgate.net. These experiments indicate that the this compound tautomeric form is primarily responsible for the initial interaction with the polyaniline base researchgate.netresearchgate.net.

Vibrational spectroscopy, in general, provides valuable information about the composition, structure, conformations, and inter- and intramolecular interactions within polymers cas.czacs.org. By analyzing the vibrational modes of molecules, which involve periodic changes in bond lengths and angles, spectroscopic methods help in understanding the molecular structure of the interacting species and the nature of the bonds formed cas.cz.

Changes observed in UV-visible, FTIR, and Raman spectra upon the interaction of polyaniline with this compound and subsequent heating support the proposed mechanism involving the conversion to dibutyl phosphate and subsequent protonation researchgate.netnih.govresearchgate.net.

Quantum-chemical modeling provides theoretical support for the experimentally observed interactions between polyaniline base and this compound and dibutyl phosphate nih.govresearchgate.netacs.orgtacr.cz. This computational approach helps in understanding the nature of the interactions at the molecular level and validating the proposed mechanisms.

A model of the interaction based on the quantum-chemical optimization of idealized structures has been proposed researchgate.netresearchgate.net. These calculations support the explanation that the this compound tautomer interacts with polyaniline base at lower temperatures, and upon heating, its conversion to dibutyl phosphate leads to the protonation of the polymer film nih.govresearchgate.netacs.orgtacr.cz.

Quantum-chemical modeling can help to elucidate the specific types of interactions, such as hydrogen bonding, that occur between the polyaniline backbone and the phosphite or phosphate species researchgate.net. For instance, the interaction between the PANI base and this compound has been shown to involve hydrogen bonding between the hydrogen in the OH group of phosphite and the nitrogen of the imine site of PANI, as well as hydrogen bonding between the phosphorus atom and the hydrogen atom of the amine group in PANI researchgate.net.

Lubricant and Pressure Anti-Wear Agents

This compound is utilized as an additive in lubricants, functioning as an anti-wear and extreme-pressure agent sigmaaldrich.comscientificlabs.comjdlubricant.comtradekey.commatweb.comchemicalbook.comechemi.comnama-group.com. Its inclusion in lubricant formulations helps to reduce wear and prevent damage to surfaces under high pressure conditions.

It is considered a suitable extreme pressure/anti-wear additive for lubricants and exhibits good compatibility with various oils, including industrial gear oil and cutting oil jdlubricant.comtradekey.com. This compound can be used in low, middle, or high-grade lubricant formulations jdlubricant.comtradekey.com.

This compound has been specifically used as an anti-wear agent in bio-based lubricating oils sigmaaldrich.comscientificlabs.comchemicalbook.com. When compounded with other additives, such as sulfurized isobutylene, it can be formulated into products like automobile hyperbolic gear oil echemi.com. The typical dosage of this compound in such formulations can range from 0.3% to 1.0% tradekey.comechemi.com. Due to its acidic nature and potential for decomposition in water, it may be compounded with an appropriate amount of alkaline rust inhibitor echemi.com.

This compound is also used as an intermediate in the formation of extreme pressure (EP), antiwear (AW), and friction modifier (FM) additives for lubricating oils and greases matweb.comnama-group.com. Its properties make it a valuable component in developing high-performance lubricants for demanding applications.

While this compound functions as an anti-wear additive, it is worth noting that other phosphorus compounds, such as dibutyl phosphate acylamide (DBPA), have shown superior performance in reducing wear on certain materials like 7050 aluminum alloy in tribological tests, highlighting the influence of the phosphorus oxidation state on efficacy . Tricresyl phosphate (TCP) and zinc dioctyldithiophosphate (ZDDP), which are phosphate and thiophosphate esters respectively, also exhibit superior anti-wear properties in aluminum alloy lubrication compared to this compound, attributed to the formation of stable tribofilms . In some studies, this compound has even been observed to increase wear, possibly due to corrosive interactions .

Despite these comparisons, this compound remains a relevant anti-wear and extreme-pressure additive in various lubricant applications sigmaaldrich.comscientificlabs.comjdlubricant.comtradekey.commatweb.comchemicalbook.comechemi.comnama-group.com.

V. Analytical Methodologies and Characterization of Dibutyl Phosphite

Spectroscopic Techniques for Characterization

Spectroscopy is a cornerstone in the characterization of dibutyl phosphite (B83602), offering insights into its electronic structure, vibrational modes, and the specific environment of its constituent atoms.

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of dibutyl phosphite. Analysis of ¹H, ¹³C, and ³¹P nuclei provides unambiguous evidence for its molecular connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the butyl groups in this compound, the carbon signals appear at distinct chemical shifts, influenced by their proximity to the electronegative oxygen and phosphorus atoms. Representative chemical shifts for the butyl chain carbons have been reported. For example, in a related structure, the chemical shifts for the butyl group carbons were observed at δ 65.6 (d, JC-P = 5.8 Hz, -OCH₂), with other butyl carbons appearing upfield. nii.ac.jp

³¹P NMR Spectroscopy: As a phosphorus-containing compound, ³¹P NMR is a particularly informative technique. This compound exists in tautomeric equilibrium with dibutoxyphosphine, but it predominantly exists as the phosphonate (B1237965) form with a hydrogen atom directly bonded to the phosphorus. This P-H bond results in a characteristic large one-bond coupling constant (¹JP-H). The ³¹P chemical shift is typically reported relative to an external standard of 85% H₃PO₄. google.com The spectrum for this compound shows a doublet due to this coupling.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides detailed information about the hydrogen atoms in the molecule. The spectrum is characterized by a distinct signal for the hydrogen atom directly attached to the phosphorus center (P-H), which appears as a doublet with a large coupling constant. The protons of the two equivalent butyl groups are also clearly resolved.

AssignmentProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
AP-H6.623DoubletJP-H = 691.5
B-O-CH₂-4.075MultipletJP-H = 8.4
C-CH₂-CH₂-CH₂-CH₃1.67Multiplet-
D-CH₂-CH₂-CH₃1.43Multiplet-
E-CH0.95Triplet-

Data acquired in CDCl₃ at 89.56 MHz.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum is dominated by strong absorptions corresponding to the P=O, P-H, and P-O-C bonds. The C-H stretching and bending vibrations of the butyl groups are also prominent.

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~2960C-H stretch (alkyl)Strong
~2430P-H stretchMedium, Sharp
~1260P=O stretch (phosphoryl)Very Strong
~1030P-O-C stretchStrong

Characteristic absorption bands are derived from the condensed phase spectrum. researchgate.net

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. Under electron ionization (EI), the molecule fragments in a predictable manner. While the molecular ion [M]⁺ at m/z 194 may be observed, the spectrum is often characterized by fragments resulting from the loss of butyl and butoxy groups.

m/zRelative Intensity (%)Possible Fragment Ion
1395.0[M - C₄H₉]⁺
1095.8[(C₄H₉O)P(OH)]⁺
83100.0[HP(O)OH]⁺ or related fragments
5715.4[C₄H₉]⁺
4113.5[C₃H₅]⁺

Data from electron ionization mass spectrum. psgraw.com

UV-Visible spectroscopy is generally not a primary technique for the routine characterization of simple dialkyl phosphites like this compound. The molecule lacks a suitable chromophore—a system of conjugated π-electrons—that would absorb light in the UV-Visible range (200-800 nm). Consequently, its spectrum in common solvents is largely featureless. However, UV-Vis spectroscopy can be employed to study the interaction of this compound with other molecules that do possess chromophores, such as in the study of its interaction with polyaniline films, where changes in the polymer's spectrum indicate complex formation. researchgate.netresearchgate.net

Raman spectroscopy, like IR, provides information about molecular vibrations. It is particularly sensitive to non-polar bonds. While detailed reference spectra for pure this compound are not widely published, the technique has been used to study the compound's interactions and thermal stability. For instance, Raman spectroscopy has been utilized to assess changes in the molecular structure of polyaniline films upon interaction with this compound and to monitor the compound's stability against oxidation to dibutyl phosphate (B84403) upon heating. researchgate.netresearchgate.net

Chromatographic Separation and Detection

Chromatographic methods are essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity.

Gas Chromatography (GC): Gas chromatography is a suitable method for analyzing the purity of this compound, which is volatile enough to be analyzed by this technique. Purity is often reported as "GC area %," indicating the relative area of the this compound peak in the chromatogram. researchgate.net GC coupled with a mass spectrometer (GC-MS) is also a powerful tool for both separation and identification. psgraw.com

High-Performance Liquid Chromatography (HPLC): HPLC is used to monitor the progress of reactions involving this compound. semanticscholar.orgnih.gov For example, the conversion of reactants in a multicomponent reaction including this compound can be tracked by analyzing aliquots of the reaction mixture. A typical setup might involve a reversed-phase C18 column with a gradient elution using a mobile phase of aqueous ammonium (B1175870) formate (B1220265) and acetonitrile, with detection by UV absorbance at a specific wavelength (e.g., 222 nm or 254 nm). semanticscholar.orgnih.govrsc.org

Thin-Layer Chromatography (TLC): Thin-layer chromatography offers a rapid and simple method for monitoring the progress of chemical reactions involving this compound. By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate mobile phase, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), the consumption of starting materials and the formation of the product can be visualized. This qualitative technique is invaluable for determining reaction completion in synthetic procedures.

Ion-Pair Chromatography for Degradation Products (MBP, DBP)

Other Analytical Techniques

Titrimetric analysis provides a classic and reliable method for determining the concentration of dibutyl phosphate (DBP), especially in highly degraded tributyl phosphate (TBP) samples. osti.gov While conventional methods often involve time-consuming separation and conversion steps, an indirect titration method offers a more direct approach. osti.gov

This method first involves a cleanup step where uranium and other heavy elements are removed from the degraded solvent by scrubbing with sulfuric acid. osti.gov The DBP in the remaining organic layer is then determined by an indirect titration using thorium and EDTA. The procedure involves complexing and precipitating the DBP with a known excess of thorium nitrate (B79036) solution. After separating the precipitate, the excess thorium in the supernatant is titrated with EDTA using xylenol orange as an indicator. osti.gov The amount of thorium consumed during the precipitation is directly related to the DBP concentration in a molar ratio of 1:4 (Thorium:DBP). osti.gov This method demonstrates a precision and accuracy of approximately ±3% for DBP amounts ranging from 0.08 to 0.8 millimoles. osti.gov

Table 5: Titrimetric Method for Dibutyl Phosphate (DBP) Estimation

Parameter Description Source
Technique Indirect titration osti.gov
Reagents Thorium nitrate, EDTA, Xylenol orange (indicator) osti.gov
Principle DBP is precipitated with excess thorium nitrate; excess thorium is back-titrated with EDTA. osti.gov
Molar Ratio 1 mole of Thorium reacts with 4 moles of DBP. osti.gov
Precision & Accuracy ±3% osti.gov

| Applicable Range | 0.08 - 0.8 millimoles of DBP | osti.gov |

Inductively Coupled Argon Plasma - Atomic Emission Spectroscopy (ICP-AES) for Phosphorus Analysis

Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), is a powerful analytical technique for determining the elemental composition of a sample. It is particularly well-suited for the quantification of phosphorus in organophosphorus compounds like this compound.

The fundamental principle of ICP-AES involves introducing a sample into a high-temperature argon plasma, typically reaching temperatures of 6,000 to 10,000 K. nih.gov This extreme heat causes the atoms of the elements within the sample to become excited and emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

For the analysis of this compound, the compound must first be decomposed to liberate the phosphorus atoms. A common procedure involves an ashing step where the sample is treated with a mixture of concentrated nitric acid and perchloric acid (in a 4:1 v/v ratio). This digestion process breaks down the organic matrix, leaving the phosphorus to be analyzed. Air samples containing phosphorus from compounds like this compound are analyzed using ICP-AES at a specific wavelength for phosphorus, which is 214.9 nm. nih.gov

ICP-AES offers several advantages for this application, including high sensitivity, a wide linear dynamic range, and the ability to perform multi-element analysis simultaneously. mdpi.comlabcompare.com Modern ICP-AES instruments can achieve low detection limits for phosphorus, often in the parts-per-million (ppm) to parts-per-billion (ppb) range, making it a robust method for trace analysis.

ParameterValue / Description
Technique Inductively Coupled Argon Plasma - Atomic Emission Spectroscopy (ICP-AES)
Analyte Phosphorus (from this compound)
Sample Preparation Ashing with concentrated nitric acid/perchloric acid (4:1 v/v) nih.gov
Analytical Wavelength 214.9 nm nih.gov
Plasma Gas Argon
Typical Plasma Temp. 6,000 - 10,000 K nih.gov

Multivariate Curve Resolution Applied to Infrared Reflection Measurements

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups and elucidating the structure of molecules like this compound. When analyzing complex mixtures, such as this compound in a soil matrix, the resulting spectra can be convoluted due to overlapping signals from the analyte and the background. Multivariate Curve Resolution (MCR) is a powerful chemometric technique used to deconvolve such complex spectral data.

MCR aims to extract the pure spectra of individual components and their corresponding concentration profiles from a series of measured mixture spectra without prior knowledge of the pure component spectra. This is particularly useful in analyzing infrared reflection measurements of soil contaminated with organophosphorus compounds like dibutyl phosphate, a closely related analyte. pnnl.gov In such studies, MCR can separate the spectral signature of the organophosphorus analyte from the significant light scattering effects and interfering signals from the soil itself.

The process involves applying an MCR algorithm, often based on alternating least squares (ALS), to a data matrix of infrared spectra collected over time or at different sample locations. To improve the resolution and accuracy of the decomposition, various constraints can be applied, such as non-negativity of spectra and concentrations. For soil analysis, the MCR model can be augmented with "scattering spectra" to account for physical light scattering artifacts, which can be a major source of variance in the measurements. pnnl.gov

The National Institute of Standards and Technology (NIST) provides a reference IR spectrum for this compound, which can be used as a benchmark for the spectral profiles extracted through MCR analysis. nist.gov This allows for the confirmation of the presence of this compound and its quantification in complex environmental samples.

FeatureDescription
Technique Multivariate Curve Resolution (MCR) combined with Infrared (IR) Reflection Spectroscopy
Application Analysis of organophosphorus analytes (e.g., dibutyl phosphate) in complex matrices like soil. pnnl.gov
Principle Deconvolutes complex spectral data to extract pure component spectra and concentration profiles.
Algorithm Commonly uses Alternating Least Squares (ALS).
Data Handling Can incorporate constraints (e.g., non-negativity) and models for physical phenomena (e.g., light scattering) to improve accuracy. pnnl.gov
Reference Spectrum The NIST IR spectrum for this compound serves as a reference for identification. nist.gov

Ligand-Sensitized Fluorescence for Estimation

Ligand-sensitized fluorescence is a highly sensitive analytical method that can be adapted for the detection of organophosphorus compounds. This technique relies on the interaction between the target analyte and a fluorescent probe, which consists of a central metal ion and an organic ligand. The fluorescence properties of the probe change upon interaction with the analyte, and this change is used for quantification.

While specific studies on the ligand-sensitized fluorescence of this compound are not prevalent, the principles of this method have been successfully applied to a wide range of organophosphorus compounds, particularly pesticides. nih.govresearchgate.netmdpi.com The general mechanism often involves either fluorescence quenching or enhancement. For instance, a fluorescent quantum dot (QD) can be functionalized with a ligand that is subsequently displaced by the organophosphorus compound. nih.gov This displacement alters the fluorescence resonance energy transfer (FRET) characteristics of the system, leading to a measurable change in fluorescence intensity. nih.gov

In a typical assay, the fluorescence of the sensitized complex is measured before and after the addition of the sample containing the organophosphorus analyte. The degree of fluorescence quenching or enhancement is proportional to the concentration of the analyte. These methods are known for their high sensitivity, with limits of detection often reaching nanomolar (nM) levels for certain organophosphorus compounds. nih.gov The simplicity and rapid response of fluorescence-based assays make them suitable for developing on-site detection methods for environmental and food safety monitoring. nih.gov

ParameterDescription
Technique Ligand-Sensitized Fluorescence
Principle The interaction between the analyte (this compound) and a fluorescent probe (metal-ligand complex or functionalized quantum dot) causes a change in fluorescence intensity.
Mechanism Can involve fluorescence quenching or enhancement through processes like fluorescence resonance energy transfer (FRET) or ligand displacement. nih.gov
Advantages High sensitivity, rapid response, and suitability for developing portable sensors. nih.govresearchgate.net
Detection Limits Can reach nanomolar (nM) or even lower concentrations for various organophosphorus compounds. nih.gov

Vi. Environmental and Biological Research on Dibutyl Phosphite

Environmental Fate and Biodegradation Studies

Understanding the environmental fate of dibutyl phosphite (B83602) involves examining its potential for migration, persistence, and transformation through processes like biodegradation, hydrolysis, and photooxidation. Dibutyl phosphite has a low soil organic carbon partition coefficient (KOC) of 33 and high solubility in water (7.3 g L-1), suggesting it can migrate in soil and aqueous environments. researchgate.netoup.com While its biological fate in wastewater or natural environments was not extensively known until recently, studies have begun to elucidate its degradation pathways. researchgate.netoup.com

Biodegradability in Aquatic Environments

Studies have demonstrated the potential for this compound biodegradation in aquatic environments, particularly through the use of aerobic microbial granules. researchgate.netoup.comresearchgate.netnih.gov

Aerobic Granular Sludge Mediated Biodegradation

Aerobic granular sludge (AGS) has been successfully cultivated in sequencing batch reactors (SBRs) for the efficient biodegradation of this compound. researchgate.netoup.comresearchgate.netnih.gov These granules, typically around 0.9 ± 0.3 mm in size, were developed by feeding this compound as a co-substrate along with acetate (B1210297). researchgate.netoup.comresearchgate.netnih.gov Complete biodegradation of varying initial concentrations of this compound has been observed within relatively short periods. researchgate.netoup.comnih.gov

Interactive Table 1: Biodegradation Efficiency of this compound by Aerobic Granular Sludge

Initial Concentration (mM)Time for Complete Degradation (h)
1.44
25
38

This biodegradation process is accompanied by the stoichiometric release of phosphite (H3PO3). researchgate.netoup.comnih.gov

Isolation and Characterization of Degrading Bacterial Strains

Bacterial strains capable of degrading this compound have been isolated from this compound-degrading granules. researchgate.netoup.comresearchgate.netnih.gov Two such strains have been characterized as Acidovorax sp. and Sphingobium sp. researchgate.netoup.comresearchgate.netnih.gov These isolates demonstrated the ability to grow on this compound as a sole carbon source. oup.comresearchgate.netnih.gov Microbial community analysis of the degrading granular biomass using techniques like t-RFLP has revealed the presence of diverse bacterial types, with one study identifying 12 different bacterial types. researchgate.netoup.comresearchgate.netnih.gov

Phosphatase Activity in Biodegrading Biomass

Increased phosphatase activity has been observed in this compound-degrading granular biomass compared to activated sludge and acetate-fed aerobic granules. researchgate.netoup.comresearchgate.netnih.gov This elevated enzyme activity indicates the involvement of phosphatases in the hydrolysis and metabolism of this compound by the microbial community. researchgate.netoup.comresearchgate.netnih.gov Phosphatase activity in this compound-degrading granules was reported to be 1.205 (± 0.19) μM min−1 mg−1, which was significantly higher than in acetate-fed granules and activated sludge. oup.com

Hydrolysis in Environmental Conditions

This compound is known to undergo hydrolysis, particularly in base-catalyzed reactions, yielding phosphorous acid and butanol. nih.gov The rate of hydrolysis can be influenced by environmental conditions such as pH and temperature. nih.gov Hydrolysis half-lives ranging from 2.2 to 60.7 days have been reported for dibutyl hydrogen phosphite. nih.gov While one source suggests hydrolysis is not expected to be a significant degradation pathway under typical environmental conditions for dibutyl phthalate (B1215562) (DBP), which is a different compound, the hydrolysis of this compound itself is a recognized process. nih.govepa.gov

Photooxidation and Degradation Pathways

If released to air, dibutyl hydrogen phosphite is estimated to exist solely as a vapor and can be degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 7 hours. nih.gov Photooxidation may occur, based on studies of analogous compounds like diethyl hydrogen phosphite, which degraded under UV radiation in moist air. nih.gov However, degradation in sunlight was reported to be slow for diethyl hydrogen phosphite. nih.gov Research on the photodegradation of dibutyl phthalate (DBP), a related but distinct compound, under UV irradiation has shown different degradation pathways and byproducts depending on the presence of photocatalysts like TiO2. frontiersin.orgresearchgate.net These studies indicate that photooxidation can lead to the cleavage of carbon-carbon bonds and the formation of various byproducts, including hydroxylated compounds and ring-opening products. frontiersin.org While these findings are for dibutyl phthalate, they suggest the potential complexity of photooxidation pathways for organophosphorus compounds like this compound in the presence of light and potential sensitizers.

Ecotoxicological Investigations

This compound is considered harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment. fishersci.comfishersci.ie

Effects on Aquatic Life

Ecotoxicity data for this compound indicates its harmful effects on aquatic organisms. Studies have reported LC50 values for fish between 110 and 130 mg/l in acute tests, and EC50 values for acute daphnia at 210 mg/l and acute algae at 92 mg/l. oecd.org The NOEC (No Observed Effect Concentration) for long-term daphnia reproduction is 66 mg/l. oecd.org Based on these values, the chemical is considered slightly toxic to fish. oecd.org An estimated Predicted No Effect Concentration (PNEC) of 0.66 mg/l can be derived from the lowest chronic toxicity data for daphnia. oecd.org this compound has been shown to have an EC50 of 14.4 mg/L at 72 hours for freshwater algae and an LC50 > 63.4 mg/L at 96 hours for freshwater fish (Danio Rerio). fishersci.com For water fleas (Daphnia Magna), the LC50 is 20.8 mg/L at 48 hours, and the EC50 is > 10000 mg/L for Microtox. fishersci.com

Here is a summary of ecotoxicity data for this compound:

OrganismEndpointValueDurationSource
Fish (acute)LC50110 - 130 mg/lAcute oecd.org
Daphnia (acute)EC50210 mg/lAcute oecd.org
Algae (acute)EC5092 mg/lAcute oecd.org
DaphniaNOEC (reproduction)66 mg/l21 days oecd.org
Freshwater AlgaeEC5014.4 mg/L72 hours fishersci.com
Freshwater FishLC50> 63.4 mg/L (Danio Rerio)96 hours fishersci.com
Water FleaLC5020.8 mg/L (Daphnia Magna)48 hours fishersci.com
MicrotoxEC50> 10000 mg/L- fishersci.com

Combined Toxicological Effects with Other Pollutants

Research into the combined toxicological effects of this compound with other pollutants is an area of investigation. Studies have explored the combined toxicity of dibutyl phthalate (DBP), a related compound, with other substances like chlorhexidine (B1668724) (CHX) on aquatic organisms such as Daphnia magna. jpmsonline.com These studies highlight the potential for synergistic or antagonistic interactions when chemicals are present together in aquatic ecosystems. jpmsonline.com For instance, the combined effect of microplastics and dibutyl phthalate on Chlorella pyrenoidosa varied with concentration ranges, showing both antagonistic and synergistic effects depending on the concentrations. frontiersin.org Similarly, the combined pollution of polystyrene particles and dibutyl phthalate aggravated the toxic effect on purple lettuce, impacting biomass and increasing oxidative stress markers. researchgate.net While these studies focus on dibutyl phthalate, they underscore the importance of considering combined effects when evaluating the environmental impact of related compounds like this compound.

Bioremediation Strategies for this compound Contamination

Bioremediation strategies for this compound contamination have been investigated, particularly focusing on microbial degradation. Aerobic microbial granules have shown effectiveness in the biodegradation of this compound in contaminated water. researchgate.net Studies using sequencing batch reactors (SBR) fed with this compound as a co-substrate along with acetate demonstrated complete biodegradation of various concentrations of this compound within several hours. researchgate.net This degradation was accompanied by the stoichiometric release of phosphite. researchgate.net

Data on Biodegradation of this compound by Aerobic Granules:

Initial Concentration of this compoundTime for Complete BiodegradationSource
1.4 mM4 hours researchgate.net
2 mM5 hours researchgate.net
3 mM8 hours researchgate.net

Microbial community analysis of the degrading granules revealed the presence of diverse bacterial populations involved in the process. researchgate.net Specific bacterial strains capable of utilizing this compound as a sole carbon source have been isolated and identified, including Acidovorax sp. and Sphingobium sp. researchgate.net Phosphatase activity in the this compound-degrading granular biomass was found to be higher compared to activated sludge, suggesting its role in the hydrolysis of this compound. researchgate.net This research indicates that aerobic microbial granules are a suitable basis for processes aimed at treating water contaminated with this compound. researchgate.net

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound1809-19-4
Dibutyl phosphate (B84403)7881
Dibutyl phthalate3036
Chlorhexidine2695
Phosphorous acid14105
n-butanol263
Phosphine (B1218219)24403
Monobutyl phthalate15318
Phthalic acid1017

Ecotoxicological Investigations

This compound is considered harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment. fishersci.comfishersci.ie

Effects on Aquatic Life

Ecotoxicity data for this compound indicates its harmful effects on aquatic organisms. Studies have reported LC50 values for fish between 110 and 130 mg/l in acute tests, and EC50 values for acute daphnia at 210 mg/l and acute algae at 92 mg/l. oecd.org The NOEC (No Observed Effect Concentration) for long-term daphnia reproduction is 66 mg/l. oecd.org Based on these values, the chemical is considered slightly toxic to fish. oecd.org An estimated Predicted No Effect Concentration (PNEC) of 0.66 mg/l can be derived from the lowest chronic toxicity data for daphnia. oecd.org this compound has been shown to have an EC50 of 14.4 mg/L at 72 hours for freshwater algae and an LC50 > 63.4 mg/L at 96 hours for freshwater fish (Danio Rerio). fishersci.com For water fleas (Daphnia Magna), the LC50 is 20.8 mg/L at 48 hours, and the EC50 is > 10000 mg/L for Microtox. fishersci.com

Organism Endpoint Value Duration Source
Fish (acute) LC50 110 - 130 mg/l Acute oecd.org
Daphnia (acute) EC50 210 mg/l Acute oecd.org
Algae (acute) EC50 92 mg/l Acute oecd.org
Daphnia NOEC (reproduction) 66 mg/l 21 days oecd.org
Freshwater Algae EC50 14.4 mg/L 72 hours fishersci.com
Freshwater Fish LC50 > 63.4 mg/L (Danio Rerio) 96 hours fishersci.com
Water Flea LC50 20.8 mg/L (Daphnia Magna) 48 hours fishersci.com
Microtox EC50 > 10000 mg/L - fishersci.com

Combined Toxicological Effects with Other Pollutants

Research into the combined toxicological effects of this compound with other pollutants is an area of investigation. Studies have explored the combined toxicity of dibutyl phthalate (DBP), a related compound, with other substances like chlorhexidine (CHX) on aquatic organisms such as Daphnia magna. jpmsonline.com These studies highlight the potential for synergistic or antagonistic interactions when chemicals are present together in aquatic ecosystems. jpmsonline.com For instance, the combined effect of microplastics and dibutyl phthalate on Chlorella pyrenoidosa varied with concentration ranges, showing both antagonistic and synergistic effects depending on the concentrations. frontiersin.org Similarly, the combined pollution of polystyrene particles and dibutyl phthalate aggravated the toxic effect on purple lettuce, impacting biomass and increasing oxidative stress markers. researchgate.net While these studies focus on dibutyl phthalate, they underscore the importance of considering combined effects when evaluating the environmental impact of related compounds like this compound.

Bioremediation Strategies for this compound Contamination

Bioremediation strategies for this compound contamination have been investigated, particularly focusing on microbial degradation. Aerobic microbial granules have shown effectiveness in the biodegradation of this compound in contaminated water. researchgate.net Studies using sequencing batch reactors (SBR) fed with this compound as a co-substrate along with acetate demonstrated complete biodegradation of various concentrations of this compound within several hours. researchgate.net This degradation was accompanied by the stoichiometric release of phosphite. researchgate.net

Initial Concentration of this compound Time for Complete Biodegradation Source
1.4 mM 4 hours researchgate.net
2 mM 5 hours researchgate.net
3 mM 8 hours researchgate.net

Microbial community analysis of the degrading granules revealed the presence of diverse bacterial populations involved in the process. researchgate.net Specific bacterial strains capable of utilizing this compound as a sole carbon source have been isolated and identified, including Acidovorax sp. and Sphingobium sp. researchgate.net Phosphatase activity in the this compound-degrading granular biomass was found to be higher compared to activated sludge, suggesting its role in the hydrolysis of this compound. researchgate.net This research indicates that aerobic microbial granules are a suitable basis for processes aimed at treating water contaminated with this compound. researchgate.net

Vii. Theoretical and Computational Chemistry of Dibutyl Phosphite

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for understanding the electronic and structural properties of molecules like dibutyl phosphite (B83602). These calculations can provide detailed information about electron distribution, energy levels, and molecular geometry.

Electronic Structure Analysis

Electronic structure analysis using quantum chemical methods helps to elucidate the distribution of electrons within the dibutyl phosphite molecule. This analysis is crucial for understanding its reactivity and interactions. For instance, studies on related organophosphorus compounds like dibutyl phenyl phosphonate (B1237965) (DBPP) have shown that electronic charge is polarized towards the oxygen atom of the P=O group, as indicated by Mulliken population and NBO analysis. tandfonline.comresearchgate.net While this specific finding relates to a phosphonate, similar analyses applied to this compound would provide insights into the electron distribution around its phosphorus and oxygen atoms, which are key to its chemical behavior. Electronic structure analysis can also reveal hyperconjugation interactions, which can influence the electron density of functional groups like the phosphoryl group. researchgate.net

Energy Minimization and Geometry Optimization

Energy minimization and geometry optimization calculations are fundamental in determining the most stable three-dimensional arrangement of atoms in a molecule. These methods aim to find the lowest energy conformation on the potential energy surface. researchgate.netnih.gov Techniques such as DLPNO-CCSD(T) (Domain-Based Local Pair Natural Orbital Coupled Cluster Singles Doubles and Perturbative Triples) are considered computationally accurate for deriving lowest-energy geometries of organophosphorus compounds and their complexes. tandfonline.com For example, this method has been used to determine the optimized geometry of uranyl complexes with dibutyl phenyl phosphonate, revealing the spatial arrangement of ligands around the metal center. tandfonline.com Applying such methods to this compound can provide detailed structural parameters, including bond lengths and angles, for its most stable conformers. The conformational landscape of organophosphorus compounds, including phosphonates, can be explored using computational methodologies like the B3LYP level of theory with appropriate basis sets, validated by experimental techniques such as matrix isolation infrared spectroscopy. researchgate.net Energy minimization can be performed using various programs and force fields, with convergence criteria set to ensure the optimized structure is at a stable minimum. nih.govacs.org

Mulliken Population and NBO Analysis

Mulliken population analysis and Natural Bond Orbital (NBO) analysis are commonly used techniques to understand charge distribution and bonding interactions within a molecule. Mulliken population analysis provides atomic partial charges, indicating the distribution of electron density among atoms. indexcopernicus.comdtic.mil NBO analysis, on the other hand, focuses on delocalization effects and the interactions between filled (donor) and empty (acceptor) orbitals, providing insights into the nature of chemical bonds and potential intramolecular charge transfer. indexcopernicus.comdtic.mil For related phosphonate compounds, these analyses have shown that the electronic charge is significantly polarized towards the oxygen atom of the P=O group. tandfonline.comresearchgate.net NBO analysis can reveal intramolecular charge transfer between bonding and antibonding orbitals. indexcopernicus.com While Mulliken charges can be highly dependent on the basis set used, NBO analysis offers a complementary view of bonding and electron delocalization. dtic.mil Applying these analyses to this compound can help quantify the polarity of its bonds, particularly the P-O and P-H bonds, and understand any stabilizing or destabilizing electronic interactions within the molecule.

Modeling of Molecular Interactions

Computational modeling is valuable for studying how this compound interacts with other materials, such as polymers and metal ions in solvent extraction processes.

Interaction with Polymeric Materials

This compound can interact with polymeric materials, influencing their properties. Computational studies, often combined with spectroscopic techniques, can shed light on the nature of these interactions. For example, quantum-chemical calculations have been used to investigate the interaction between polyaniline base and this compound. These studies suggest that the interaction occurs via hydrogen bonding, specifically between the hydrogen in the OH group of the phosphite tautomer and nitrogen atoms in the polyaniline base, as well as potentially hydrogen bonding between the phosphorus atom and hydrogen atoms of amine groups in the polymer. researchgate.netcas.cz This interaction can lead to the formation of complexes resembling polyaniline salts and can affect the thermal stability of the polymer. researchgate.netresearchgate.net The modeling of these interactions helps to understand how this compound can act as a stabilizer or modify the properties of polymeric materials.

Solvent Extraction Mechanisms (e.g., Zirconium Complexes)

Energetics of Complex Formation

The energetics of complex formation between this compound or dibutyl phosphate (B84403) and metal ions provide insights into the stability and spontaneity of these interactions. Computational methods, particularly DFT, are widely used to calculate the energy changes associated with complex formation.

Studies investigating the extraction of metal ions by organophosphorus extractants, including those structurally related to this compound, have utilized computational chemistry to determine the energetics of complex formation. For example, in the extraction of Ce(IV) by organophosphates, solvent-corrected energetics of complex formation computed using DFT showed good agreement with experimental observations researchgate.net. Similarly, the extraction energies for Pu(IV) and Zr(IV) with tributyl phosphate (TBP), a related organophosphorus compound, have been estimated using computational methods, indicating the relative stability of the formed complexes researchgate.net.

The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) (Eg = ELUMO - EHOMO) in metal complexes compared to free ligands can provide information about charge-transfer interactions upon complex formation. Smaller energy gaps in metal complexes often indicate significant charge-transfer interactions mdpi.com. While specific data for this compound complexes were not extensively found in the immediate search results, this principle applies generally to the study of metal-ligand interactions using computational methods.

Theoretical calculations can also explore the energy differences between different possible complex structures or stoichiometries, helping to determine the most stable forms. For instance, energetic calculations have been used to assess the relative stability of different technetium-dibutyl phosphate species, suggesting the possible coexistence of different complexes in solution acs.org.

Tautomeric Forms and Their Reactivity

This compound exists in a prototropic tautomeric equilibrium between two forms: the tetracoordinated pentavalent P=O form (often referred to as the phosphonate form) and the trivalent P-OH form (the phosphite form). The equilibrium overwhelmingly favors the pentavalent phosphonate-like form. wikipedia.org

Tautomer NameStructure RepresentationPhosphorus Coordination
Dibutyl phosphonate(BuO)₂P(O)HTetracoordinated (P=O)
This compound(BuO)₂P-OHTrivalent (P-OH)

The position of this tautomeric equilibrium is important because the two forms can have different reactivity. nih.govdtic.mil The trivalent form is generally considered more reactive due to its enhanced nucleophilicity and lower steric hindrance compared to the pentavalent form. nih.gov The interconversion between these tautomers typically requires a significant energy investment, suggesting that intramolecular tautomerization might not be substantial at room temperature without catalysis. nih.govresearchgate.net

However, the observed reactivity of >P(O)H derivatives implies the presence of both forms in reaction mixtures. Various catalytic approaches, including the involvement of transition metals or water, can facilitate the tautomerization. nih.govresearchgate.net Computational studies using DFT have been employed to investigate the mechanism and energetics of this tautomerization for various H-phosphonates, including model compounds, to understand the factors influencing the equilibrium and reactivity. nih.govdtic.milresearchgate.net These studies can explore different reaction pathways for the interconversion and the effect of implicit solvents on the stability and activation barriers of the tautomers. researchgate.net

The interaction of this compound with other substances can also be influenced by its tautomeric forms. For example, studies on the interaction of polyaniline base with dibutyl phosphonate (the predominant tautomer) suggest that the phosphite tautomeric form is the one that initially interacts with the polyaniline base. researchgate.net Upon heating, this interacting species can convert to the oxidized form, dibutyl phosphate, which then protonates the polyaniline film. researchgate.net Quantum-chemical modeling supports this proposed interaction mechanism involving the tautomeric forms. researchgate.net

Prediction of Chemical Behavior and Properties

Computational chemistry provides powerful tools for predicting the chemical behavior and properties of compounds like this compound. These predictions can guide experimental design and contribute to understanding the compound's potential applications and environmental fate.

Computed properties for dibutyl hydrogen phosphite available in databases include molecular weight, topological polar surface area, and monoisotopic mass. nih.gov Other predicted properties can include logP (octanol-water partition coefficient) and water solubility, which are important for assessing environmental mobility and partitioning behavior. chemeo.com For dibutyl phosphate, computed properties like molecular weight, logP, and predicted pKa are also available. nih.govchemicalbook.com

Computational methods, such as DFT, can be used to calculate global reactivity indices, thermochemical data, Fukui functions, and molecular electrostatic potential, which help in understanding and predicting the reactivity of a molecule. researchgate.net These calculations can provide insights into potential reaction sites and the likelihood of certain chemical transformations.

Furthermore, computational studies can predict the behavior of this compound in specific environments or reactions. For instance, quantum chemical modeling has been used to support the proposed interaction mechanism between this compound and polyaniline, involving tautomerization and subsequent oxidation. researchgate.net Computational chemistry is also applied to predict the extraction equilibrium data of related organophosphorus compounds with metal ions, demonstrating its utility in predicting behavior in separation processes. researchgate.net

The predicted properties, such as water solubility and octanol-water partition coefficient, can be used to estimate environmental behavior, such as mobility in soil. Based on estimated Koc values, dibutyl hydrogen phosphite is expected to have very high mobility in soil. nih.gov

While direct computational studies specifically focused solely on predicting the comprehensive chemical behavior of this compound across all possible reactions and environments were not exclusively highlighted in the search results, the application of computational techniques to predict various properties and behaviors of organophosphorus compounds, including those structurally similar to this compound, is well-established in the literature. These methods contribute significantly to predicting reactivity, complex formation, and environmental partitioning.

Viii. Future Directions and Emerging Research Areas

Novel Synthetic Routes for Dibutyl Phosphite (B83602) and its Derivatives

Research into novel synthetic routes for dibutyl phosphite and its derivatives is driven by the need for more efficient, sustainable, and selective methods. While traditional synthesis often involves reactions like the Michaelis-Arbuzov reaction, which can utilize precursors such as phosphorus trichloride (B1173362) and alcohols, future directions are exploring alternative approaches. One area of investigation involves the development of greener synthetic pathways that minimize waste and utilize less hazardous reagents. This includes exploring solvent-free routes and the potential use of biocatalysts for the synthesis of organophosphorus compounds. vulcanchem.comtandfonline.comtudelft.nl For instance, electrochemical routes are emerging as a promising avenue for the sustainable synthesis of phosphite esters from inorganic phosphorus sources under mild conditions. rsc.org

Further research is focused on controlled synthesis to achieve specific phosphite or phosphonate (B1237965) structures with desired properties. This includes the selective formation of P-C or P-O/P-N bonds. acs.orgnih.gov The development of new catalytic systems, including recyclable catalysts, is also a key aspect of novel synthetic strategies, aiming to improve efficiency and reduce environmental impact. tandfonline.com Studies are also exploring the synthesis of phosphorus-containing heterocycles and other complex structures that could be derived from or utilize dialkyl phosphites like this compound as building blocks. diva-portal.orgrsc.orgresearchgate.net

Expanded Applications in Sustainable Chemistry

The application of this compound in sustainable chemistry is an emerging area with significant potential. This involves leveraging its chemical properties in processes and products that are environmentally benign and resource-efficient. One key area is its use as an intermediate or additive in the development of more sustainable materials. For example, research is exploring its role in the synthesis of bio-based polyesters through ring-opening polymerizations, catalyzed by compounds like dibutyl phosphate (B84403). researchgate.net This aligns with the broader trend in green chemistry to utilize renewable resources and develop biodegradable materials. tandfonline.comresearchgate.netuis.no

This compound and its derivatives are also being investigated for applications in green synthesis methodologies, such as in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), where specific ionic liquids with dibutyl phosphate anions can act as both solvent and ligand, contributing to a greener process. nih.gov The development of environmentally friendly oilfield chemicals, including scale inhibitors containing phosphonate groups derived from organophosphorus compounds, represents another area of sustainable application. uis.no

Advanced Materials Design Utilizing this compound

This compound is finding increasing utility in the design and synthesis of advanced materials with tailored properties. Its ability to participate in various chemical reactions makes it a valuable building block and modifier for polymers and other functional materials. Research is exploring its incorporation into polymers to impart specific characteristics, such as flame retardancy, improved mechanical properties, or altered surface chemistry. For example, phosphorus-containing telomers have been synthesized using this compound in UV-initiated telomerization processes. mdpi.com

Emerging research is also investigating the use of phosphite derivatives in novel polymerization techniques, including light-driven processes, to create complex polymer architectures that are difficult to achieve with traditional methods. miragenews.com The potential of this compound to act as a template agent in the synthesis of mesoporous materials has also been explored, indicating its relevance in designing materials with controlled porosity and surface area. Furthermore, its role in forming complexes with transition metals is being investigated for potential catalytic applications in organic synthesis, which could lead to the development of new materials for catalysis. vulcanchem.com

Deeper Understanding of Environmental and Biological Fates

A deeper understanding of the environmental and biological fates of this compound is crucial for assessing and mitigating potential risks. Research in this area focuses on its persistence, degradation pathways, and interactions with various environmental compartments and biological systems. Studies have shown that this compound can undergo biodegradation, particularly through microbial action. oup.comresearchgate.net Aerobic granular sludge technology has demonstrated efficiency in the biodegradation of this compound in wastewater treatment, with specific bacterial strains like Acidovorax sp. and Sphingobium sp. showing degradation capabilities. oup.comresearchgate.net

Research is also investigating the potential for photocatalytic degradation of this compound in water using materials like nanocrystalline anatase titania. researchgate.net Understanding the migration and transformation of this compound and its derivatives in soil and aquatic environments is another important aspect of environmental fate studies. researchgate.netresearchgate.net While some studies have focused on the degradation of related compounds like dibutyl phthalate (B1215562), research specifically on the biological fate and metabolic pathways of this compound in various organisms is an ongoing area of investigation. jpmsonline.comepa.govnih.govnih.govplos.orgmdpi.com

Data on the biodegradation of this compound by aerobic microbial granules highlights the efficiency of this process:

Initial this compound ConcentrationTime for Complete Biodegradation
1.4 mM4 hours researchgate.net
2 mM5 hours researchgate.net
3 mM8 hours researchgate.net

This demonstrates the potential of biological methods for the remediation of this compound contaminated water. researchgate.net

Integration of Experimental and Computational Approaches

The integration of experimental and computational approaches is becoming increasingly important in the study of this compound, enabling a more comprehensive understanding of its properties, reactivity, and fate. Computational methods, such as Density Functional Theory (DFT), are being used to explore the conformational landscape of this compound and its interactions with other molecules or materials. researchgate.net These theoretical studies can provide insights into reaction mechanisms, stability, and molecular properties that complement experimental observations. x-mol.netresearchgate.nettandfonline.com

Computational chemistry is also being applied to study the interactions of this compound derivatives with metal ions, which is relevant to their use in solvent extraction and coordination chemistry. x-mol.netresearchgate.net Furthermore, theoretical calculations can aid in predicting the environmental fate and biological activity of this compound and its potential degradation products, guiding experimental design and risk assessment. researchgate.net The combination of spectroscopic techniques (e.g., IR, NMR) with quantum chemical calculations allows for a detailed analysis of molecular structures and reaction pathways, advancing the understanding of this compound chemistry at a fundamental level. researchgate.netresearchgate.nettandfonline.com

Q & A

Q. What methodologies are recommended for characterizing the purity and structural integrity of dibutyl phosphite in synthetic chemistry?

To confirm purity, use gas chromatography (GC) coupled with flame ionization detection (FID) to quantify residual solvents or byproducts. Structural verification can be achieved via ¹H/³¹P NMR spectroscopy (e.g., ³¹P NMR for detecting phosphite intermediates) . Physical properties such as refractive index (1.4225–1.4245) and density (0.995 g/cm³) should align with literature values . For novel derivatives, elemental analysis and high-resolution mass spectrometry (HRMS) are essential.

Q. What are the optimal conditions for synthesizing this compound with minimal hydrolysis?

Synthesis typically involves reacting phosphorus trichloride with excess butanol under anhydrous conditions. Key steps include:

  • Temperature control : Maintain <5°C during PCl₃ addition to prevent exothermic side reactions.
  • Inert atmosphere : Use nitrogen/argon to avoid oxidation.
  • Purification : Vacuum distillation (boiling point 116–117°C at 1.1 kPa) to isolate the product .
    Monitor reaction progress via thin-layer chromatography (TLC) or in situ ³¹P NMR to detect hydrolysis byproducts (e.g., phosphoric acid derivatives) .

Q. What analytical techniques are standard for quantifying this compound in complex mixtures (e.g., environmental samples)?

  • Liquid-liquid extraction (LLE) with non-polar solvents (e.g., hexane) followed by GC-MS for low-concentration detection.
  • Ion chromatography for hydrolyzed phosphate species.
  • UV-Vis spectroscopy after derivatization with molybdate reagents to form phosphomolybdenum blue complexes .

Advanced Research Questions

Q. How to design experiments to investigate this compound’s biodegradation pathways using aerobic granular sludge (AGS)?

  • Reactor setup : Use sequential batch reactors (SBRs) with controlled hydraulic retention times (HRTs).
  • Monitoring parameters : Track acetic acid depletion (via HPLC) and phosphite decomposition (via ion chromatography) over 2–4 hour cycles.
  • Mechanistic insight : Compare microbial consortia activity with/without phosphite using metagenomic profiling .

Q. How to resolve contradictions in reported phosphite efficacy when phosphate ions are present in plant-pathogen studies?

  • Experimental controls : Include parallel assays with varying phosphate concentrations (e.g., 0.1–10 mM) to isolate phosphite’s antifungal effects.
  • Dose-response curves : Quantify Phytophthora inhibition under controlled nutrient conditions.
  • Statistical modeling : Use ANOVA to assess interactions between phosphate and phosphite concentrations .

Q. What mechanistic hypotheses explain this compound’s failure in regioselective hydrophosphinylation reactions?

  • Steric effects : The bulky butyl groups may hinder nucleophilic attack on alkynes. Compare with smaller phosphites (e.g., diethyl phosphite).
  • Spectroscopic analysis : Employ in situ ³¹P NMR to detect transient intermediates or side products (e.g., phosphonate oxides) .

Q. How can ³¹P NMR be optimized to track transient intermediates in this compound-mediated coupling reactions?

  • Rapid sampling : Use flow NMR or stopped-flow setups to capture short-lived species.
  • Low-temperature experiments : Slow reaction kinetics at −40°C to stabilize intermediates.
  • Isotopic labeling : Introduce ¹³C/²H labels in reactants to enhance signal resolution .

Q. What statistical approaches are suitable for analyzing inconsistent tribological data involving this compound as an antiwear additive?

  • Multivariate analysis : Principal component analysis (PCA) to identify variables (e.g., load, temperature) causing data scatter.
  • Wear surface characterization : Combine tribometry with XPS or AFM to correlate friction coefficients with surface chemistry .

Methodological Considerations for Data Contradictions

  • Reproducibility checks : Replicate experiments across multiple labs using standardized protocols (e.g., ASTM guidelines for lubricant testing).
  • Meta-analysis : Systematically review literature to identify confounding factors (e.g., solvent polarity in reaction studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.